molecular formula C21H24ClN3O4 B2554936 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide CAS No. 898465-06-0

2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2554936
CAS No.: 898465-06-0
M. Wt: 417.89
InChI Key: MCWOPJXSQGKOAH-UHFFFAOYSA-N
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Description

The compound “2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide” is a structurally complex molecule featuring three key components:

4-Oxo-4H-pyran core: A six-membered oxygen-containing heterocycle with a ketone group, often associated with metabolic stability and bioavailability in drug design.

Piperazine substituent: The piperazine ring is methyl-linked to the pyran core and substituted with a 3-chlorophenyl group. Piperazine derivatives are frequently employed in pharmaceuticals to enhance solubility and modulate receptor interactions.

N-Allyl acetamide side chain: The acetamide group is functionalized with a propen-1-yl (allyl) moiety, which may influence pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name

2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-2-6-23-21(27)15-29-20-14-28-18(12-19(20)26)13-24-7-9-25(10-8-24)17-5-3-4-16(22)11-17/h2-5,11-12,14H,1,6-10,13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWOPJXSQGKOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The pyran ring is then formed through a cyclization reaction. Finally, the acetamide group is introduced through an amidation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the chlorophenyl group can modulate the compound’s binding affinity. The pyran ring and acetamide group contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogs

Compound Name Core Structure Piperazine Substituent Acetamide Substituent Reported Activity Reference
Target Compound 4-Oxo-4H-pyran 3-Chlorophenyl Allyl (prop-2-en-1-yl) Not reported N/A
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl}acetamide Pyridazinone 4-Fluorophenyl 3-Chlorobenzyl Not reported
2-(1-{[4-(4-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide Piperazinone 4-Chlorophenyl Phenyl Not reported
RKS-1: 2-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl)acetamide Phenoxy None Allyl-substituted phenyl COX-2 inhibition (IC₅₀: -8.9 kcal/mol)
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide Piperazinone 4-Ethylpiperazine 4-Chlorophenyl Not reported

Key Observations:

Heterocyclic Core: The target’s 4-oxo-pyran core differs from pyridazinone () or piperazinone (), which may alter electronic properties and binding affinity. Pyran derivatives often exhibit greater metabolic stability compared to pyridazine analogs . Phenoxy cores (e.g., RKS-1 in ) are associated with anti-inflammatory activity via COX-2 inhibition, suggesting the target’s pyran core could be optimized for similar pathways .

Piperazine Functionalization: Substitution at the piperazine ring significantly impacts bioactivity. The 3-chlorophenyl group in the target may enhance lipophilicity and CNS penetration compared to 4-fluorophenyl () or 4-ethyl () analogs .

Acetamide Side Chain :

  • The allyl group in the target compound is rare in the evidence but shares similarity with RKS-1’s propenyl substituent, which demonstrated strong COX-2 binding . Allyl groups may confer electrophilic reactivity, influencing covalent binding to targets.
  • Benzyl () or phenyl () substituents are more common and may improve solubility or π-π stacking interactions.

Pharmacological Activities

While direct activity data for the target compound are absent, analogs provide insights:

  • COX-2 Inhibition : RKS-1 () showed potent anti-inflammatory activity, suggesting the target’s allyl-acetamide moiety could be leveraged for similar applications .
  • Antimicrobial Potential: Chlorophenyl-piperazine derivatives (e.g., ) are used in agrochemicals, though the target’s pyran core may redirect specificity toward eukaryotic targets .

Physicochemical Properties:

  • Lipophilicity : The 3-chlorophenyl and allyl groups may increase logP compared to fluorophenyl or methoxy analogs, impacting blood-brain barrier permeability.
  • Solubility : Piperazine improves aqueous solubility, but the pyran core’s hydrophobicity could limit it, necessitating formulation optimization.

Biological Activity

The compound 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide , often referred to as a pyran-based derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C21H26ClN3O4C_{21}H_{26}ClN_{3}O_{4}, with a molecular weight of approximately 409.90 g/mol. Its structure includes a piperazine moiety, which is often associated with pharmacological activity, particularly in neuropharmacology.

PropertyValue
Molecular FormulaC21H26ClN3O4
Molecular Weight409.90 g/mol
IUPAC Name2-[(6-{...})]
CAS Number898420-42-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in signaling pathways. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are critical in neuropharmacology.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds featuring piperazine and pyran moieties have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

  • Inhibition of Kinases : Research has demonstrated that certain pyran derivatives can inhibit specific kinases associated with cancer progression, such as AKT2/PKBβ, which plays a significant role in glioma malignancy .
  • Cell Line Studies : In vitro studies have shown that these compounds can effectively inhibit growth in glioblastoma cell lines while exhibiting lower toxicity towards non-cancerous cells .

Neuropharmacological Effects

Given the piperazine component, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant activities, suggesting potential applications in treating mood disorders.

Study 1: Anticancer Efficacy

A study conducted on pyrano[2,3-c]pyrazole derivatives revealed that compounds with similar structural features to our compound exhibited low micromolar activity against multiple cancer cell lines. Specifically, one derivative (designated as 4j ) demonstrated potent inhibitory effects on glioma cell lines while being non-toxic to normal cells .

Study 2: Pharmacokinetic Properties

Another investigation focused on the pharmacokinetics of related compounds, highlighting their absorption and distribution characteristics. These studies suggest that modifications to the chemical structure could enhance bioavailability and therapeutic efficacy .

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